molecular formula C17H21NO2 B11667476 2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B11667476
M. Wt: 271.35 g/mol
InChI Key: AOOGLMKCNOJWJL-UHFFFAOYSA-N
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Description

2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by a cyclohexane ring substituted with a phenyl group and an amino-methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves a multi-step process. One common method includes the condensation of 2-methylpropylamine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Bromophenyl)methylidene]amino}-2H-indazol-3-ylmalonate
  • 2-[(4-Methoxyphenyl)hydrazinylidene]-2-cyanoacetic acid ethyl ester

Uniqueness

2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-hydroxy-2-(2-methylpropyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO2/c1-12(2)10-18-11-15-16(19)8-14(9-17(15)20)13-6-4-3-5-7-13/h3-7,11-12,14,19H,8-10H2,1-2H3

InChI Key

AOOGLMKCNOJWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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